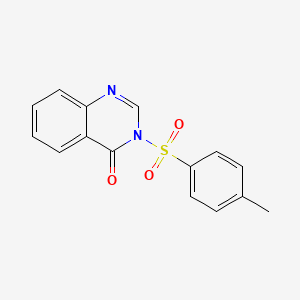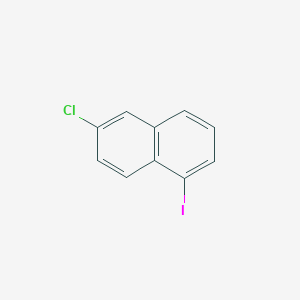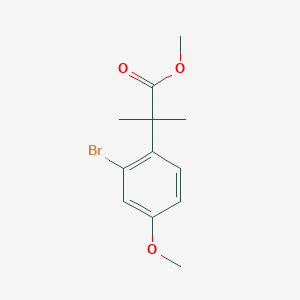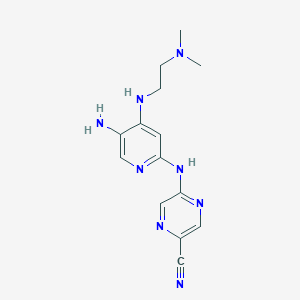
3-Tosylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Tosylquinazolin-4(3H)-one est un composé chimique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et sont souvent utilisées comme échafaudages en chimie médicinale. Le groupe tosyle (p-toluènesulfonyle) attaché au noyau quinazolinone améliore sa stabilité chimique et sa réactivité, ce qui en fait un composé précieux dans diverses applications chimiques et pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Tosylquinazolin-4(3H)-one implique généralement la réaction de la 2-chlorométhyl-4(3H)-quinazolinone avec le chlorure de p-toluènesulfonyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme l'éthanol à température ambiante pendant plusieurs heures pour assurer une conversion complète .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale implique l'adaptation de la synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour obtenir des rendements et une pureté plus élevés adaptés aux applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Tosylquinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe tosyle peut être remplacé par d'autres nucléophiles, conduisant à la formation de différents dérivés.
Oxydation et réduction : Le noyau quinazolinone peut être oxydé ou réduit dans des conditions spécifiques pour donner différents états d'oxydation et groupes fonctionnels.
Réactions de condensation : Le composé peut participer à des réactions de condensation avec d'autres molécules pour former des structures plus grandes et plus complexes.
Réactifs et conditions courants
Substitution : Réactifs comme l'hydrure de sodium ou le carbonate de potassium dans des solvants comme le diméthylformamide (DMF) ou l'éthanol.
Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés tosyles, tandis que l'oxydation et la réduction peuvent modifier le noyau quinazolinone pour produire différents composés fonctionnalisés.
4. Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Elle sert d'échafaudage pour la conception de nouveaux médicaments présentant des effets thérapeutiques potentiels, tels que des agents anticancéreux, antiviraux et antibactériens.
Études biologiques : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques en raison de sa capacité à se lier à des cibles biologiques spécifiques.
Synthèse chimique : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques et de produits pharmaceutiques plus complexes.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe tosyle améliore son affinité de liaison et sa sélectivité, ce qui lui permet de moduler efficacement les voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
3-Tosylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Tosylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 4-hydroxyquinazoline : Ces composés partagent le noyau quinazolinone mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des variations dans leurs activités biologiques et leurs applications.
N-Phényl p-toluènesulfonamides : Ces composés présentent un groupe tosyle similaire mais sont attachés à différentes structures de base, ce qui entraîne des propriétés chimiques et biologiques différentes.
Unicité
La 3-Tosylquinazolin-4(3H)-one est unique en raison de la combinaison du noyau quinazolinone et du groupe tosyle, qui offre un équilibre entre stabilité, réactivité et activité biologique. Cela en fait un composé polyvalent pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
5465-78-1 |
|---|---|
Formule moléculaire |
C15H12N2O3S |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3-(4-methylphenyl)sulfonylquinazolin-4-one |
InChI |
InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |
Clé InChI |
WPJNHZDJFRLNSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)

![Methyl1'-methyl-4-oxospiro[chroman-2,4'-piperidine]-6-carboxylate](/img/structure/B11836622.png)


![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)






![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)

